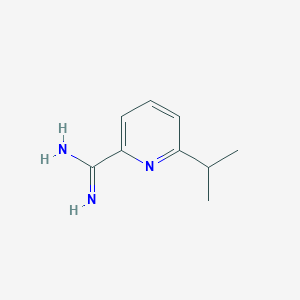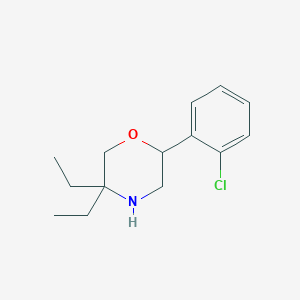
Trans-2-hydroxycyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-hydroxycyclopropane-1-carboxylic acid is a non-natural compound with an intriguing three-membered cyclopropane ring Its chemical structure consists of a cyclopropane ring attached to a carboxylic acid group and a hydroxyl group The trans configuration indicates that the hydroxyl and carboxylic acid substituents are on opposite sides of the cyclopropane ring
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for trans-2-hydroxycyclopropane-1-carboxylic acid. One common approach involves the cyclization of an appropriate precursor, such as an alkene or an alkyne, followed by hydroxylation at the cyclopropane ring. The choice of starting material and reaction conditions can vary, but the goal is to form the cyclopropane ring while maintaining the desired stereochemistry.
Industrial Production:: While not widely produced industrially, this compound can be synthesized on a laboratory scale. Researchers continue to explore efficient and scalable methods for its production.
Analyse Des Réactions Chimiques
Reactions::
Hydroxylation: The hydroxyl group in trans-2-hydroxycyclopropane-1-carboxylic acid makes it susceptible to hydroxylation reactions. These reactions introduce additional hydroxyl groups or modify existing ones.
Acid-Base Reactions: As a carboxylic acid, it can participate in acid-base reactions, forming salts or esters.
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to various products.
- Hydroxylation: Typically performed using strong oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
- Acid-Base Reactions: Reaction with bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid).
- Ring-Opening: Requires nucleophiles (e.g., amines) or strong acids.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its use as a scaffold for drug design due to its unique structure.
Biological Studies: It may serve as a probe for investigating enzyme mechanisms or protein-ligand interactions.
Chemical Biology: Understanding its reactivity can shed light on cyclopropane-containing natural products.
Mécanisme D'action
The exact mechanism of action for trans-2-hydroxycyclopropane-1-carboxylic acid remains an active area of research. It likely interacts with enzymes or receptors due to its structural features.
Comparaison Avec Des Composés Similaires
While trans-2-hydroxycyclopropane-1-carboxylic acid is relatively unique, similar compounds include other cyclopropane derivatives, such as trans-2-phenylcyclopropane-1-carboxylic acid . These compounds share the strained cyclopropane ring but differ in their substituents and applications.
Propriétés
Formule moléculaire |
C4H6O3 |
|---|---|
Poids moléculaire |
102.09 g/mol |
Nom IUPAC |
(1R,2R)-2-hydroxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3-/m1/s1 |
Clé InChI |
SHFNREFETDKOIF-PWNYCUMCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1O)C(=O)O |
SMILES canonique |
C1C(C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)
![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)



amine](/img/structure/B13079169.png)


![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)




